Cas no 1196-00-5 (l-Isopinocampheol)

l-Isopinocampheol structure
l-Isopinocampheol structure
Product Name:l-Isopinocampheol
CAS No:1196-00-5
MF:C10H18O
MW:154.249323368073
MDL:MFCD00064146
CID:208062
PubChem ID:10524983
Update Time:2025-04-19

l-Isopinocampheol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.1]heptan-3-ol,2,6,6-trimethyl-, (1R,2R,3R,5S)-
    • ISOPINOCAMPHEOL, (-)-(AS)
    • l-Isopinocampheol
    • (-)-ISOPINOCAMPHEOL
    • EN300-19632128
    • (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[ 3.1.1 ]heptan-3-ol
    • SCHEMBL596648
    • 25465-65-0
    • DTXSID001315705
    • 27779-29-9
    • Isopinocampheol
    • (1R,2R,3R,5S)-rel-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
    • AS-0229
    • J-500019
    • (1R,2R,3R,5S)-2,6,6-trimethylbicyclo-[3.1.1]heptan-3-ol
    • (1R-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
    • (1R,2R,3R,5S)-(-)-Isopinocampheol
    • AKOS040744585
    • 1196-00-5
    • (1R,2R,3R,5S)-(-)-Isopinocampheol, 98%
    • REPVLJRCJUVQFA-BZNPZCIMSA-N
    • (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
    • EINECS 214-806-7
    • AC3157
    • Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1R,2R,3R,5S)-rel-
    • MDL: MFCD00064146
    • Inchi: 1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
    • InChI Key: REPVLJRCJUVQFA-BZNPZCIMSA-N
    • SMILES: O[C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C

Computed Properties

  • Exact Mass: 154.13600
  • Monoisotopic Mass: 154.135765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.6

Experimental Properties

  • Density: 0.96
  • Melting Point: 52-55 °C
  • Boiling Point: 219 °C(lit.)
  • Flash Point: 200 °F
  • Refractive Index: 1.484
  • PSA: 20.23000
  • LogP: 2.04940
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

l-Isopinocampheol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY096803-5g
(1R,2R,3R,5S)-(-)-Isopinocampheol
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$ 667.00 2023-09-07
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$ 1156.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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1196-00-5 ,GC≥97%
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eNovation Chemicals LLC
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SHENG KE LU SI SHENG WU JI SHU
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SHENG KE LU SI SHENG WU JI SHU
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¥2482.00 2023-09-05
Enamine
EN300-19632128-0.05g
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
1196-00-5 95%
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$22.0 2023-09-17
Enamine
EN300-19632128-0.1g
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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$33.0 2023-09-17

l-Isopinocampheol Production Method

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